
Hexyl-phenyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl-phenyl-silane is an organosilicon compound characterized by a hexyl group and a phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications. This compound is particularly noted for its unique combination of hydrophobic and aromatic properties, making it useful in a variety of scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl-phenyl-silane can be synthesized through several methods, including Grignard reactions and hydrosilylation. One common method involves the reaction of phenylmagnesium bromide with hexyltrichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Grignard reactions, utilizing automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl-phenyl-silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The phenyl group can participate in reduction reactions, often facilitated by metal catalysts.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted organosilanes.
Aplicaciones Científicas De Investigación
Hexyl-phenyl-silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic properties.
Mecanismo De Acción
The mechanism by which hexyl-phenyl-silane exerts its effects is primarily through its ability to participate in hydrosilylation reactions. The silicon atom can form bonds with various organic groups, facilitating the formation of stable organosilicon compounds. The phenyl group provides aromatic stability, while the hexyl group contributes to the hydrophobic nature of the compound. These properties enable this compound to interact with a wide range of molecular targets and pathways, enhancing its versatility in chemical synthesis and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexylsilane: Contains a hexyl group but lacks the aromatic phenyl group, reducing its stability in certain reactions.
Toluene: Structurally related but lacks the silicon atom, limiting its reactivity in organosilicon chemistry.
Uniqueness
Hexyl-phenyl-silane’s uniqueness lies in its combination of a hydrophobic hexyl group and an aromatic phenyl group attached to a silicon atom. This structure provides a balance of hydrophobicity and aromatic stability, making it particularly useful in applications requiring both properties. Its versatility in undergoing various chemical reactions further enhances its value in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C12H18Si |
|---|---|
Peso molecular |
190.36 g/mol |
InChI |
InChI=1S/C12H18Si/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
Clave InChI |
QEGUMWBQOMSNSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


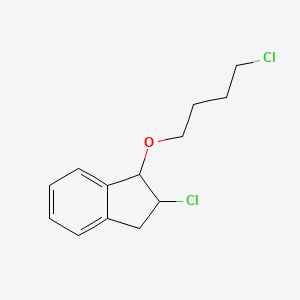
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
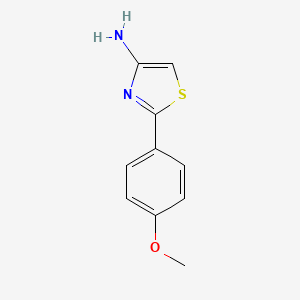
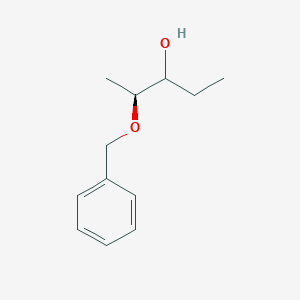
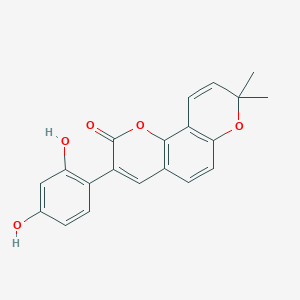
![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)
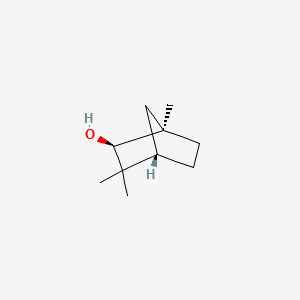
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)

